1-[3,5-Bis(bromomethyl)phenyl]-ethanone
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Overview
Description
1-[3,5-Bis(bromomethyl)phenyl]-ethanone is an organic compound characterized by the presence of bromomethyl groups attached to a phenyl ring, which is further connected to an ethanone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3,5-Bis(bromomethyl)phenyl]-ethanone can be synthesized through a multi-step process involving the bromination of methyl groups on a phenyl ring. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction typically proceeds under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(bromomethyl)phenyl]-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of phenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[3,5-Bis(bromomethyl)phenyl]-ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(bromomethyl)phenyl]-ethanone involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups serve as reactive sites for nucleophilic attack, leading to the formation of various derivatives. The ethanone group can undergo reduction or oxidation, further diversifying the compound’s reactivity. Molecular targets and pathways include interactions with enzymes and proteins, where the compound can act as an inhibitor or activator depending on the context .
Comparison with Similar Compounds
1,3,5-Tris(bromomethyl)benzene: Similar structure but with an additional bromomethyl group, leading to different reactivity and applications.
1,3-Bis(bromomethyl)benzene: Lacks the ethanone group, resulting in different chemical properties and uses.
4-Bromomethylphenylboronic acid pinacol ester: Contains a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness: 1-[3,5-Bis(bromomethyl)phenyl]-ethanone is unique due to the presence of both bromomethyl and ethanone groups, providing a versatile platform for various chemical transformations. Its dual functionality allows for a wide range of applications in synthetic chemistry and research .
Properties
IUPAC Name |
1-[3,5-bis(bromomethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMZJVCASLRBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CBr)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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